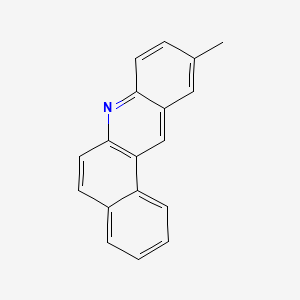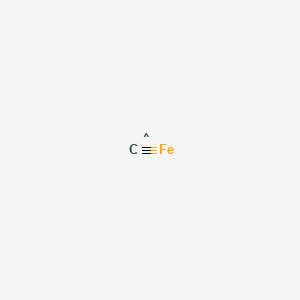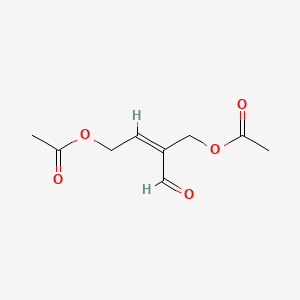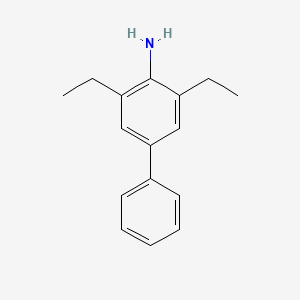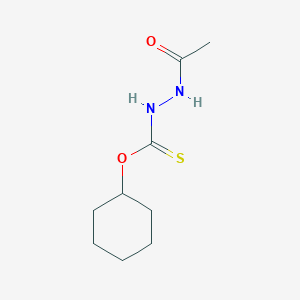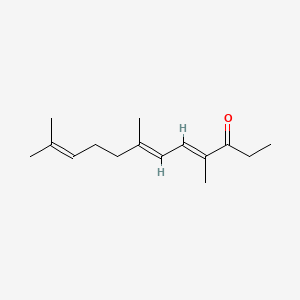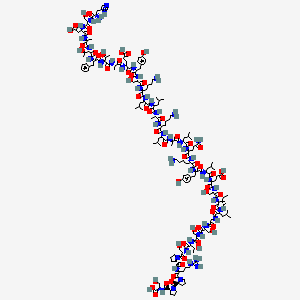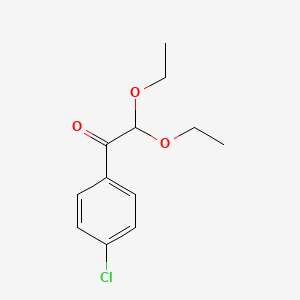![molecular formula C48H60FeN4O4S B15176842 iron(2+);4-methyl-7-[3,8,12-trimethyl-7-[1-(2-methyl-3-oxopentyl)sulfanylethyl]-13,17-bis(3-oxobutyl)porphyrin-22,24-diid-2-yl]octan-3-one CAS No. 9035-42-1](/img/structure/B15176842.png)
iron(2+);4-methyl-7-[3,8,12-trimethyl-7-[1-(2-methyl-3-oxopentyl)sulfanylethyl]-13,17-bis(3-oxobutyl)porphyrin-22,24-diid-2-yl]octan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(2+);4-methyl-7-[3,8,12-trimethyl-7-[1-(2-methyl-3-oxopentyl)sulfanylethyl]-13,17-bis(3-oxobutyl)porphyrin-22,24-diid-2-yl]octan-3-one is a complex organic compound that features a porphyrin ring structure. This compound is notable for its coordination with iron(2+), which plays a crucial role in various biological and chemical processes. The porphyrin ring is a common motif in many biologically significant molecules, such as heme, which is essential for oxygen transport in blood.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iron(2+);4-methyl-7-[3,8,12-trimethyl-7-[1-(2-methyl-3-oxopentyl)sulfanylethyl]-13,17-bis(3-oxobutyl)porphyrin-22,24-diid-2-yl]octan-3-one typically involves the following steps:
Formation of the Porphyrin Ring: The porphyrin ring can be synthesized through the condensation of pyrrole and aldehyde derivatives under acidic conditions.
Introduction of Side Chains: The side chains, including the 3,8,12-trimethyl and 1-(2-methyl-3-oxopentyl)sulfanylethyl groups, are introduced through various alkylation and acylation reactions.
Metalation: The final step involves the coordination of iron(2+) to the porphyrin ring, which can be achieved by reacting the porphyrin with an iron(2+) salt, such as iron(2+) chloride, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process typically includes:
Bulk Synthesis of Porphyrin Precursors: Using high-throughput methods to produce large quantities of porphyrin precursors.
Automated Metalation: Employing automated systems to coordinate iron(2+) with the porphyrin ring efficiently.
Purification and Quality Control: Utilizing chromatography and spectroscopic techniques to purify the compound and verify its structure.
Chemical Reactions Analysis
Types of Reactions
Iron(2+);4-methyl-7-[3,8,12-trimethyl-7-[1-(2-methyl-3-oxopentyl)sulfanylethyl]-13,17-bis(3-oxobutyl)porphyrin-22,24-diid-2-yl]octan-3-one undergoes various chemical reactions, including:
Oxidation: The iron(2+) center can be oxidized to iron(3+), altering the compound’s reactivity and properties.
Reduction: The compound can also undergo reduction reactions, particularly in biological systems where it participates in electron transfer processes.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used to oxidize the iron(2+) center.
Reducing Agents: Sodium borohydride or other mild reducing agents can reduce the iron(3+) center back to iron(2+).
Substitution Reagents: Alkyl halides or acyl chlorides can be used for substitution reactions on the porphyrin ring.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the iron(2+) center typically results in iron(3+)-containing compounds, while substitution reactions can yield a variety of porphyrin derivatives with different functional groups.
Scientific Research Applications
Iron(2+);4-methyl-7-[3,8,12-trimethyl-7-[1-(2-methyl-3-oxopentyl)sulfanylethyl]-13,17-bis(3-oxobutyl)porphyrin-22,24-diid-2-yl]octan-3-one has numerous applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity and coordination chemistry of porphyrins.
Biology: Investigated for its role in mimicking heme-containing proteins and enzymes.
Medicine: Explored for potential therapeutic applications, such as in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of sensors and catalysts due to its unique electronic properties.
Mechanism of Action
The mechanism of action of iron(2+);4-methyl-7-[3,8,12-trimethyl-7-[1-(2-methyl-3-oxopentyl)sulfanylethyl]-13,17-bis(3-oxobutyl)porphyrin-22,24-diid-2-yl]octan-3-one involves its ability to coordinate with various substrates and participate in electron transfer reactions. The iron(2+) center can undergo redox reactions, facilitating the transfer of electrons in biological and chemical systems. The porphyrin ring provides a stable framework that supports these reactions, making the compound an effective catalyst and electron carrier.
Comparison with Similar Compounds
Similar Compounds
Heme: A naturally occurring porphyrin complex with iron(2+) that plays a crucial role in oxygen transport and electron transfer in biological systems.
Chlorophyll: A magnesium-containing porphyrin that is essential for photosynthesis in plants.
Cobalamin (Vitamin B12): A cobalt-containing porphyrin that is important for various enzymatic reactions in the body.
Uniqueness
Iron(2+);4-methyl-7-[3,8,12-trimethyl-7-[1-(2-methyl-3-oxopentyl)sulfanylethyl]-13,17-bis(3-oxobutyl)porphyrin-22,24-diid-2-yl]octan-3-one is unique due to its specific side chains and the presence of the iron(2+) center. These features confer distinct electronic and chemical properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
9035-42-1 |
|---|---|
Molecular Formula |
C48H60FeN4O4S |
Molecular Weight |
844.9 g/mol |
IUPAC Name |
iron(2+);4-methyl-7-[3,8,12-trimethyl-7-[1-(2-methyl-3-oxopentyl)sulfanylethyl]-13,17-bis(3-oxobutyl)porphyrin-22,24-diid-2-yl]octan-3-one |
InChI |
InChI=1S/C48H60N4O4S.Fe/c1-12-45(55)26(3)14-15-27(4)47-32(9)40-23-44-48(34(11)57-25-28(5)46(56)13-2)33(10)39(52-44)22-38-31(8)37(19-17-30(7)54)42(50-38)24-41-35(18-16-29(6)53)20-36(49-41)21-43(47)51-40;/h20-24,26-28,34H,12-19,25H2,1-11H3;/q-2;+2 |
InChI Key |
MPWBLDFMYXYCSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C)CCC(C)C1=C(C2=NC1=CC3=CC(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=C2)[N-]5)C(C)SCC(C)C(=O)CC)C)C)CCC(=O)C)CCC(=O)C)C.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Benzyl-6-methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazin-8(5h)-one](/img/structure/B15176777.png)
